

L-Homocitrulline: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: Homocitrulline

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-homocitrulline, a non-proteinogenic amino acid, is gaining significant attention in the scientific community for its role as a biomarker in various pathological conditions, including urea cycle disorders and autoimmune diseases like rheumatoid arthritis. This document provides an in-depth technical overview of the chemical structure and physicochemical properties of **L-homocitrulline**. It details methodologies for its synthesis and quantification in biological matrices and illustrates key biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and biomedical research.

Chemical Structure and Identification

L-homocitrulline, systematically named (2S)-2-amino-6-(carbamoylamino)hexanoic acid, is an alpha-amino acid.[1][2] Structurally, it is a derivative of L-lysine where the ϵ -amino group has been carbamylated.[2] It is also a higher homolog of L-citrulline, containing an additional methylene group in its side chain.[1][3] This structural distinction is crucial for its unique biochemical role and analytical identification.

Table 1: Chemical Identifiers for L-Homocitrulline

Identifier Type	Value
IUPAC Name	(2S)-2-amino-6-(carbamoylamino)hexanoic acid[2]
Common Synonyms	N(6)-carbamoyl-L-lysine, N6-(aminocarbonyl)-L-lysine[2][3][4]
CAS Number	1190-49-4[1][2][4]
Molecular Formula	C ₇ H ₁₅ N ₃ O ₃ [1][2][3][4]
SMILES	C(CCNC(=O)N)C--INVALID-LINK--O)N[1][2]

| InChI Key | XIGSAGMEBXLVJJ-YFKPBYRVSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of L-**homocitrulline** are essential for its handling, formulation, and detection. The compound exists as a white to beige solid powder.

Table 2: Quantitative Physicochemical Data for L-**Homocitrulline**

Property	Value	Source(s)
Molecular Weight	189.21 g/mol	PubChem, Sigma-Aldrich[2]
Melting Point	211-212 °C (with decomposition)	Human Metabolome Database, ChemBK[2][5]
Water Solubility	600 mg/mL	Human Metabolome Database[2]
	50 mg/mL (sonication recommended)	TargetMol[6]
	2 mg/mL	Sigma-Aldrich
PBS (pH 7.2) Solubility	3 mg/mL	Cayman Chemical[7]
Other Solubilities	Slightly soluble in DMF, DMSO, Ethanol	Cayman Chemical[7]
Predicted pKa (Acidic)	2.35 - 2.53	ChemAxon, FooDB[8][9]
Predicted pKa (Basic)	9.53	ChemAxon, FooDB[8][9]

| Optical Rotation [α]_D²⁰ | +2.53° (c=0.01 g/mL in H₂O) | MedchemExpress[10] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of L-**homocitrulline**.

Table 3: NMR Spectroscopic Data for L-**Homocitrulline** in D₂O

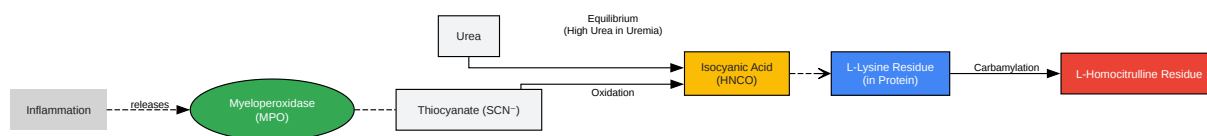
¹ H NMR (400 MHz)		¹³ C NMR (25.16 MHz)	
Chemical Shift (ppm)	Proton Assignment	Chemical Shift (ppm)	Carbon Assignment
3.73 - 3.76	α-CH	176.5	C=O (Carboxyl)
3.10 - 3.13	ε-CH ₂	161.5	C=O (Carbamoyl)
1.84 - 1.92	β-CH ₂	55.8	α-CH
1.51 - 1.58	δ-CH ₂	40.6	ε-CH ₂
1.35 - 1.46	γ-CH ₂	31.4	β-CH ₂
		29.1	δ-CH ₂
		23.3	γ-CH ₂

Source: PubChem. Proton assignments are inferred from structure.[\[2\]](#)

Biochemical Formation and Metabolic Significance

L-homocitrulline is not incorporated into proteins during translation but is formed post-translationally through the carbamylation of lysine residues.[\[1\]](#)[\[3\]](#) This process is particularly relevant in conditions of elevated urea or inflammation.

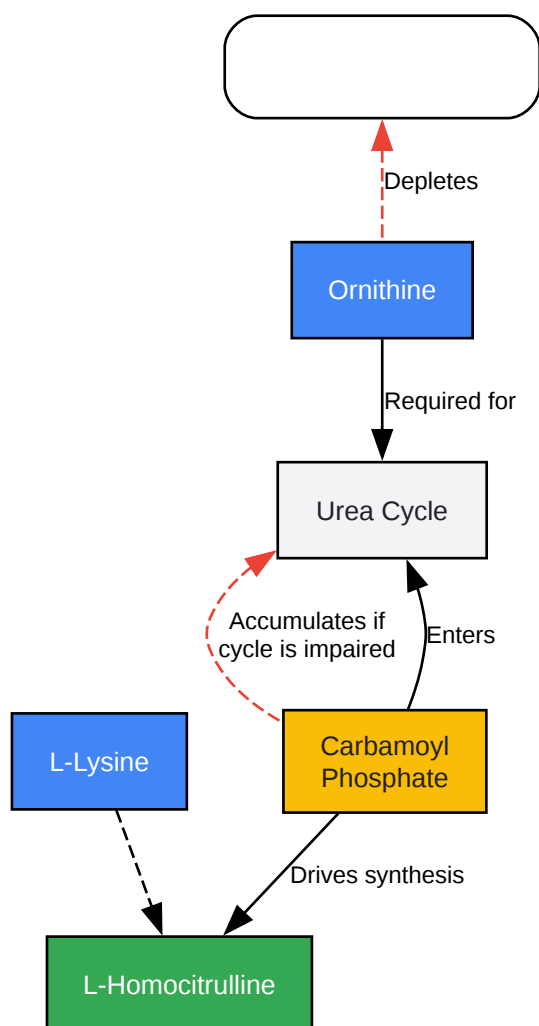
Under physiological conditions, urea exists in equilibrium with ammonium and isocyanic acid. Isocyanic acid can react with the nucleophilic ε-amino group of lysine residues to form **L-homocitrulline**.[\[1\]](#)[\[3\]](#) This reaction is exacerbated in patients with renal failure due to high urea concentrations.[\[1\]](#)[\[3\]](#) Additionally, during inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, can oxidize thiocyanate (SCN⁻) to generate isocyanic acid, further promoting carbamylation.[\[1\]](#)[\[3\]](#)



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*Figure 1: L-**Homocitrulline** formation via carbamylation of lysine.*

L-**homocitrulline** is also a key metabolite in certain urea cycle disorders, such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.^{[1][3][11]} In this condition, a deficiency in the mitochondrial ornithine transporter (ORNT1) leads to a depletion of mitochondrial ornithine.^[11] This impairs the urea cycle, causing an accumulation of carbamoyl phosphate, which is then utilized in the synthesis of L-**homocitrulline** from lysine.^{[1][3][6][12]}



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Figure 2: **Homocitrulline** synthesis in Urea Cycle Disorders.

Experimental Protocols

Synthesis of L-Homocitrulline from L-Lysine

This protocol is adapted from a method described for environmentally friendly chemical synthesis.^[13]

- Protection of α -Amino Group:
 - Dissolve L-lysine monohydrochloride in an aqueous solution.

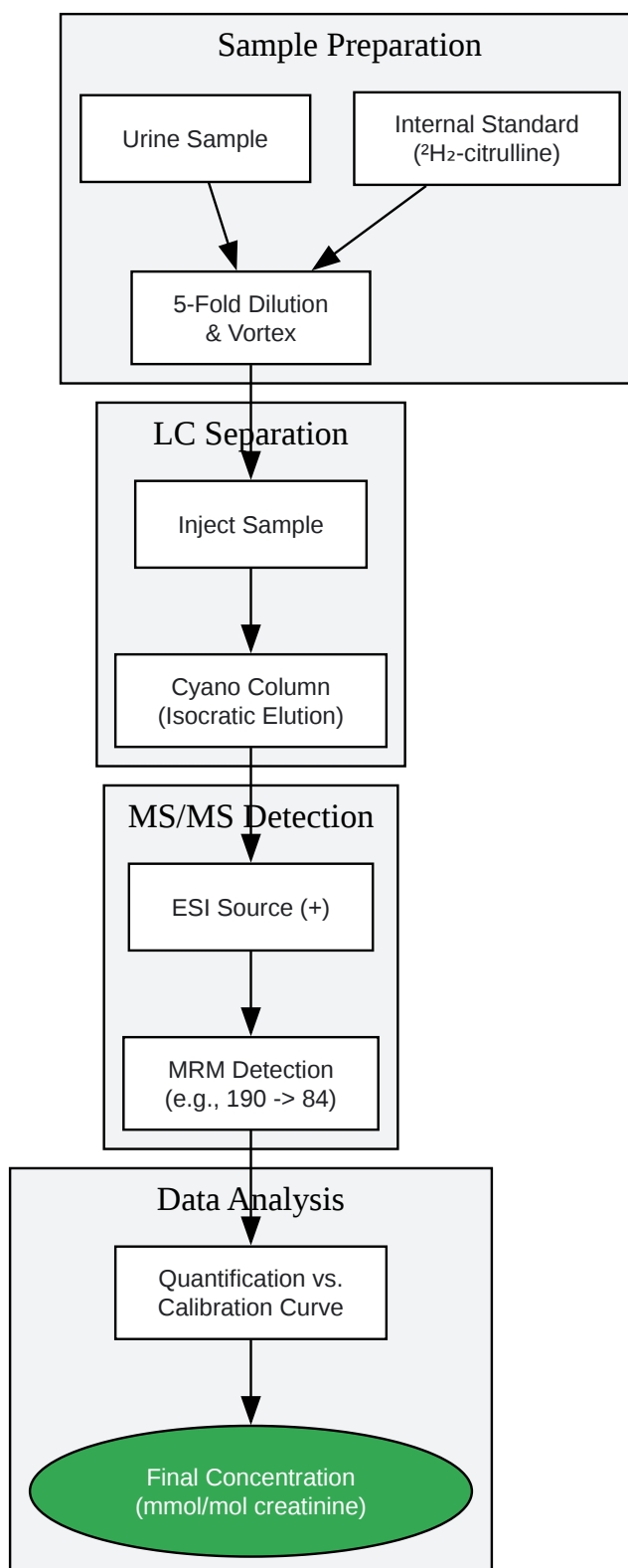
- Add a copper salt (e.g., copper sulfate pentahydrate) under alkaline conditions. The copper(II) ion forms a complex with the α -amino and carboxyl groups, protecting them from subsequent reactions.
- Carbamylation of ϵ -Amino Group:
 - Introduce carbamide (urea) to the reaction mixture.
 - Heat the solution to facilitate the formylation (carbamylation) of the unprotected ϵ -amino group of the lysine-copper complex.
- Deprotection (Copper Ion Removal):
 - To release the L-**homocitrulline**, add a reagent that strongly binds to copper ions, such as a sulfide (e.g., Na_2S) or an organic acid (e.g., oxalic acid), to precipitate the copper.
 - Alternatively, microwave irradiation can be applied at this stage to shorten the reaction time.
- Purification:
 - Filter the mixture to remove the copper precipitate.
 - The resulting solution containing L-**homocitrulline** can be further purified using standard techniques such as crystallization or chromatography.

Quantification of L-Homocitrulline in Urine by LC-MS/MS

This protocol is based on a published method for the diagnosis of HHH syndrome.^[14]

- Sample Preparation:
 - Collect urine samples.
 - Prepare a working solution of internal standards (e.g., $^2\text{H}_2$ -citrulline and $^2\text{H}_3$ -creatinine).
 - Dilute the urine sample five-fold with the internal standard mixture.
 - Vortex the mixture thoroughly. No further extraction is required.

- Chromatographic Separation:
 - LC System: Standard HPLC or UPLC system.
 - Column: A cyano-bonded silica column.
 - Mobile Phase: Isocratic elution with an appropriate solvent system (details to be optimized based on the specific column and system).
 - Flow Rate: Maintain a constant flow rate for a total run time of approximately 7 minutes.
- Mass Spectrometric Detection:
 - MS System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
 - Detection: Use Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - L-**homocitrulline**: 190 → 84 and 190 → 127
 - ²H₂-citrulline (IS): 178 → 115
 - Creatinine: 114 → 44
 - ²H₃-creatinine (IS): 117 → 47
- Quantification:
 - Construct a calibration curve using standards of known L-**homocitrulline** concentrations.
 - Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to creatinine concentration.



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Figure 3: Experimental workflow for LC-MS/MS quantification.

Quantification by Colorimetric Assay

This protocol describes the general steps for commercially available **homocitrulline**/citrulline assay kits.^{[15][16]}

- Sample Preparation:
 - Prepare samples (e.g., plasma, serum, urine, cell/tissue lysates) as per the kit's instructions.
 - For protein-bound **homocitrulline**, enzymatic digestion is required. Add the provided SDS solution and Proteinase K to each sample.
 - Incubate for 2 hours at 37°C to release free **homocitrulline** residues.
- Standard Curve Preparation:
 - Prepare a dilution series of the L-**homocitrulline** standard provided in the kit to generate a standard curve.
- Colorimetric Reaction:
 - Add Assay Reagent A and Assay Reagent B to each standard and unknown sample tube.
 - Mix well and incubate for 30 minutes at 95°C. During this step, the reagents react with **homocitrulline** (and citrulline) to produce a colored product.
- Measurement:
 - Transfer the cooled reaction mixture to a 96-well microtiter plate.
 - Read the absorbance at 540-560 nm using a microplate reader.
- Calculation:
 - Subtract the blank absorbance from all readings.
 - Plot the standard curve (absorbance vs. concentration).

- Determine the **homocitrulline**/citrulline concentration in the unknown samples from the standard curve.

Conclusion

L-**homocitrulline** is a molecule of considerable interest due to its structural simplicity and profound implications in human health and disease. A thorough understanding of its chemical properties, structure, and biochemical context is paramount for any researcher investigating its biological roles or developing it as a clinical biomarker. The standardized protocols for synthesis and analysis provided herein offer a solid foundation for facilitating reproducible and accurate scientific inquiry in this expanding field.

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